2-Azabicyclo[2.2.2]octan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[222]octan-4-amine is a nitrogen-containing heterocyclic compound It features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it an interesting subject for various chemical and pharmaceutical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.2]octan-4-amine typically involves the cyclization of appropriate precursors. One common method is the Dieckmann cyclization of piperidine derivatives . This reaction is carried out under basic conditions, often using sodium ethoxide or sodium hydride as the base. The reaction proceeds through the formation of an enolate intermediate, which then undergoes intramolecular cyclization to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.2]octan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms into the structure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Azabicyclo[2.2.2]octan-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.2]octan-4-amine involves its interaction with various molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. This interaction can modulate biochemical pathways and lead to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring size.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with two nitrogen atoms in the bicyclic structure.
Uniqueness
2-Azabicyclo[2.2.2]octan-4-amine is unique due to its specific ring size and the presence of a single nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-azabicyclo[2.2.2]octan-4-amine |
InChI |
InChI=1S/C7H14N2/c8-7-3-1-6(2-4-7)9-5-7/h6,9H,1-5,8H2 |
InChI Key |
DBWCLVFAZDYSND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1NC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.